![molecular formula C24H37Cl3O2Si B14179193 Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone CAS No. 865370-29-2](/img/structure/B14179193.png)
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone is a complex organic compound with the molecular formula C24H37Cl3O2Si. This compound is known for its unique structure, which includes a phenyl group, a cyclohexyl ring, and a trichlorosilyl-undecyl chain. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone typically involves multiple steps. One common method includes the reaction of phenylcyclohexyl ketone with 11-bromoundecyltrichlorosilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of silyl ethers or silyl amines.
Scientific Research Applications
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of biological systems and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties
Mechanism of Action
The mechanism of action of Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone involves its interaction with various molecular targets. The trichlorosilyl group can form covalent bonds with hydroxyl or amino groups in biomolecules, leading to modifications in their structure and function. This compound can also participate in hydrophobic interactions and van der Waals forces, influencing the behavior of biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenylcyclohexyl ketone: A simpler analog without the trichlorosilyl-undecyl chain.
Cyclohexylphenylmethanone: Lacks the trichlorosilyl group but has a similar core structure.
Trichlorosilylundecyl derivatives: Compounds with similar trichlorosilyl-undecyl chains but different functional groups.
Uniqueness
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone is unique due to the presence of both the trichlorosilyl-undecyl chain and the phenylcyclohexyl core. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
865370-29-2 |
|---|---|
Molecular Formula |
C24H37Cl3O2Si |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
phenyl-[1-(11-trichlorosilylundecoxy)cyclohexyl]methanone |
InChI |
InChI=1S/C24H37Cl3O2Si/c25-30(26,27)21-15-7-5-3-1-2-4-6-14-20-29-24(18-12-9-13-19-24)23(28)22-16-10-8-11-17-22/h8,10-11,16-17H,1-7,9,12-15,18-21H2 |
InChI Key |
QEGNNYQIUPIDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)OCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
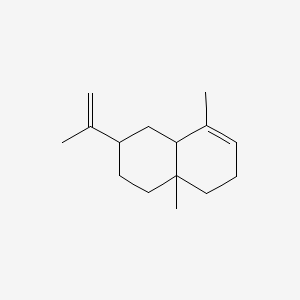
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)
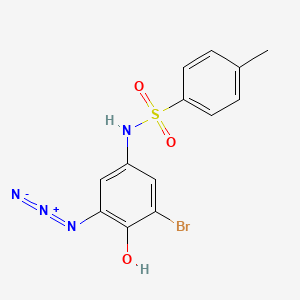
![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
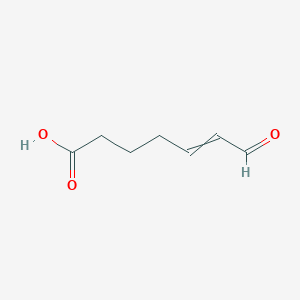
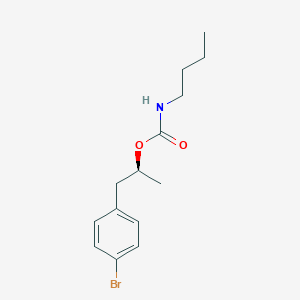

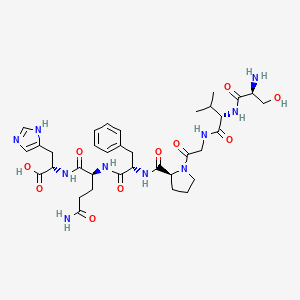

![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

